5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene
Overview
Description
5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, two fluorine atoms, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes the following steps:
Bromomethylation: The bromomethyl group is introduced via a bromomethylation reaction, often using bromomethyl compounds like bromoform or bromomethane in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents to minimize side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Reduction: Formation of 5-(Aminomethyl)-1,3-difluoro-2-nitrobenzene.
Oxidation: Formation of 5-(Carboxymethyl)-1,3-difluoro-2-nitrobenzene.
Scientific Research Applications
5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring and can participate in reduction reactions to form amines. The fluorine atoms contribute to the compound’s stability and reactivity by affecting the electron density of the benzene ring.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-1,3-difluoro-2-nitrobenzene: Similar structure with a chloromethyl group instead of a bromomethyl group.
5-(Bromomethyl)-1,3-difluoro-4-nitrobenzene: Similar structure with the nitro group in a different position on the benzene ring.
5-(Bromomethyl)-1,4-difluoro-2-nitrobenzene: Similar structure with the fluorine atoms in different positions on the benzene ring.
Uniqueness
5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (bromomethyl) groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-(bromomethyl)-1,3-difluoro-2-nitrobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-4-1-5(9)7(11(12)13)6(10)2-4/h1-2H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGDRLWUNUBJEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601262029 | |
Record name | 5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601262029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123172-90-6 | |
Record name | 5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123172-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Bromomethyl)-1,3-difluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601262029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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